H-3,5-Diiodo-tyr-ome hcl
Description
Historical Context and Discovery in Iodinated Amino Acid Research
The study of iodinated amino acids is intrinsically linked to the discovery of iodine and its physiological importance. In 1896, Eugen Baumann's discovery of iodine within the thyroid gland was a landmark moment, confirming the element's role in the body. nih.gov This led to further investigation into how iodine is incorporated into biological molecules.
The early 20th century saw significant progress in understanding the connection between iodine and thyroid function, largely driven by efforts to combat endemic goiter. nih.gov Research into the composition of the thyroid gland led to the identification of naturally occurring iodinated amino acids. 3,5-Diiodotyrosine (DIT) was identified as a key component of thyroglobulin, the protein within which thyroid hormones are synthesized. annualreviews.orgiucr.org
The synthesis and study of derivatives like H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride became a natural progression of this research. By modifying the native DIT molecule, scientists could create tools to probe the intricate mechanisms of thyroid hormone production and metabolism with greater precision. chemimpex.com These synthetic derivatives offered advantages in terms of stability and reactivity, facilitating more controlled experimental conditions. chemimpex.com
Significance as a Precursor and Research Tool for Thyroid Hormone Studies
H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride serves as a crucial precursor and research tool in the study of thyroid hormones. chemimpex.com The biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a complex process that occurs within the thyroid gland. mdpi.com This process involves the iodination of tyrosine residues on the protein thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). mdpi.comnih.gov Subsequently, these iodotyrosine molecules are coupled to form the thyroid hormones. Specifically, the coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3. wikipedia.org
The subject compound, being a stable derivative of DIT, is instrumental in several areas of thyroid research:
Studying Thyroid Hormone Synthesis: It is used to investigate the enzymatic processes involved in thyroid hormone production, such as the activity of thyroid peroxidase, which catalyzes the iodination and coupling reactions.
Investigating Deiodinases: The compound is also relevant in studying the family of enzymes known as deiodinases. rsc.org These enzymes are responsible for the conversion of the prohormone T4 to the more active T3 in peripheral tissues, as well as the degradation of thyroid hormones. nih.gov Iodotyrosine deiodinase, in particular, salvages iodide from MIT and DIT, which are byproducts of thyroid hormone synthesis. rsc.orgnih.gov
Receptor Binding Assays: Derivatives of diiodotyrosine are used in competitive binding assays to study the interaction of thyroid hormones with their nuclear receptors. Understanding these interactions is key to elucidating how thyroid hormones regulate gene expression and metabolism.
Table 1: Key Enzymes in Thyroid Hormone Metabolism
| Enzyme | Function | Substrates | Products |
| Thyroid Peroxidase (TPO) | Catalyzes iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines. mdpi.com | Tyrosine, Iodide | Monoiodotyrosine (MIT), Diiodotyrosine (DIT), T4, T3 |
| Iodothyronine Deiodinases (DIOs) | Convert T4 to T3 and metabolize thyroid hormones. mdpi.comnih.gov | T4, T3, rT3 | T3, T2, rT3 |
| Iodotyrosine Deiodinase (IYD) | Salvages iodide from iodotyrosine byproducts. rsc.orgnih.gov | MIT, DIT | Tyrosine, Iodide |
Overview of Current Research Trajectories for Diiodotyrosine Derivatives
Current research on diiodotyrosine derivatives, including H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride, is expanding beyond traditional thyroid hormone studies. Some of the promising research trajectories include:
Anticancer Research: Recent studies have explored the potential of 3,5-diiodotyrosine as an inhibitor of the APOBEC3B enzyme, which is implicated as a mutation driver in many cancers. nih.gov Research has shown that 3,5-diiodotyrosine can reduce single base mutations, indicating its potential as a chemoprevention agent. nih.gov
Diagnostic and Therapeutic Applications: The unique properties of iodinated compounds make them suitable for the development of diagnostic assays for thyroid function. They are also being investigated for their therapeutic potential in treating thyroid disorders like hyperthyroidism by inhibiting thyroid peroxidase. Furthermore, their iodine content makes them candidates for use in radiolabeling for medical imaging. chemimpex.comchemimpex.com
Antioxidant Properties: Research is also delving into the antioxidant properties of iodinated compounds. These studies aim to understand how these molecules might help mitigate oxidative stress, which is associated with aging and various diseases.
Neurobiology: Given the critical role of thyroid hormones in neurodevelopment and function, derivatives of diiodotyrosine are being used to explore the intricate relationship between thyroid hormone metabolism and neurological processes. unisi.it
Table 2: Research Applications of Diiodotyrosine Derivatives
| Research Area | Application | Key Findings/Potential |
| Oncology | Inhibition of cancer-related enzymes. nih.gov | 3,5-diiodotyrosine shows promise in preventing somatic mutation accumulation. nih.gov |
| Diagnostics | Development of assays for thyroid function. | Can enhance the accuracy of tests for thyroid disorders. |
| Therapeutics | Treatment of thyroid disorders. | Potential to inhibit thyroid peroxidase in conditions like hyperthyroidism. |
| Medical Imaging | Precursors for radiolabeled compounds. chemimpex.comchemimpex.com | Useful for diagnostic imaging techniques. chemimpex.com |
| Oxidative Stress | Studying antioxidant properties. | May play a role in mitigating cellular damage from oxidative stress. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXWZGMSMQUDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClI2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of H 3,5 Diiodo L Tyrosine Methyl Ester Hydrochloride
Established Synthesis Routes for Diiodotyrosine Methyl Esters
The preparation of H-3,5-diiodo-L-tyrosine methyl ester hydrochloride can be achieved through several well-established synthetic pathways. These routes primarily involve either the direct esterification of 3,5-diiodo-L-tyrosine or the iodination of a tyrosine methyl ester precursor.
Esterification of Diiodotyrosine with Methanol (B129727) and HCl
A common and direct method for synthesizing H-3,5-diiodo-L-tyrosine methyl ester hydrochloride is the Fischer esterification of 3,5-diiodo-L-tyrosine. This reaction is typically carried out by treating the starting amino acid with anhydrous methanol in the presence of an acid catalyst. google.comsmolecule.com Thionyl chloride (SOCl₂) is frequently used as it reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. nih.gov The process involves suspending 3,5-diiodo-L-tyrosine in methanol, often at reduced temperatures initially, followed by the dropwise addition of thionyl chloride. The reaction mixture is then heated to reflux to drive the esterification to completion. nih.gov
Alternatively, sulfuric acid can be employed as the catalyst. google.com Following the esterification, the reaction mixture is typically concentrated to remove excess methanol. The final product, the hydrochloride salt of the methyl ester, is then precipitated, often by the addition of an ether, and isolated as a solid.
| Reagent/Condition | Purpose | Reference |
| 3,5-Diiodo-L-tyrosine | Starting material | nih.gov |
| Anhydrous Methanol | Reactant and solvent | nih.gov |
| Thionyl Chloride (SOCl₂) | Generates HCl catalyst in situ | nih.gov |
| Sulfuric Acid (H₂SO₄) | Acid catalyst | google.com |
| Reflux | Increases reaction rate | nih.gov |
| Diethyl Ether | Used for precipitation of the product |
Iodination of Tyrosine Methyl Ester Precursors
An alternative synthetic strategy involves the esterification of tyrosine first, followed by the iodination of the resulting tyrosine methyl ester. google.comscispace.com This pathway begins with the conversion of L-tyrosine to L-tyrosine methyl ester hydrochloride using methods described previously (e.g., methanol and thionyl chloride). rsc.org
The subsequent step is the electrophilic iodination of the L-tyrosine methyl ester precursor. This reaction selectively introduces two iodine atoms onto the electron-rich phenolic ring at the positions ortho to the hydroxyl group (positions 3 and 5). smolecule.com Various iodinating agents can be employed for this purpose. A common reagent is iodine monochloride (ICl). google.com Another effective system involves using a mixture of iodine and an oxidizing agent. For more specialized applications, such as the synthesis of labeled compounds, reagents like bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (IPy₂BF₄) have been successfully used. nottingham.ac.uk
Synthesis of Labeled Analogs for Mechanistic Investigations (e.g., isotopic labeling)
For metabolic studies, receptor-binding assays, and diagnostic imaging, isotopically labeled analogs of H-3,5-diiodo-L-tyrosine methyl ester are indispensable. google.com Labeling can be achieved with either stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹²⁵I, ¹³¹I).
Synthesis of stable isotope-labeled analogs typically starts with a commercially available labeled L-tyrosine, for instance, ¹³C₉,¹⁵N-L-tyrosine. google.com This labeled precursor is then carried through the synthetic sequence of protection, esterification, and iodination. For example, the synthesis of ¹³C-labeled diiodotyrosine has been accomplished using ¹³C-labeled tyrosine as the starting material, which is then iodinated. nottingham.ac.uk
For radioiodination, the synthesis often involves introducing a radioactive isotope of iodine. A notable method involves the coupling of [¹²⁵I]diiodo-L-tyrosine with another molecule to create more complex structures like thyroxine, which can then be used in mechanistic studies. While direct radioiodination of the tyrosine ring is possible, there is no stable isotope of iodine, making labeling with other elements necessary for stable isotope dilution analysis.
Preparation of Related Diiodotyrosine Derivatives and Analogs
The primary amino group and other functional moieties of H-3,5-diiodo-L-tyrosine methyl ester offer sites for further chemical modification to produce a variety of derivatives and analogs with potentially altered biological activities.
N-Alkylated Derivatives
N-alkylation introduces an alkyl group to the primary amine of the diiodotyrosine backbone. This modification can significantly impact the molecule's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds. While direct N-alkylation of diiodotyrosine methyl ester is not extensively documented in readily available literature, general methods for amino acid alkylation can be applied.
Amino Acid and Peptide Conjugates
The derivatization of H-3,5-diiodo-L-tyrosine and its methyl ester hydrochloride into amino acid and peptide conjugates is a key strategy for developing novel compounds with specific biological activities. These synthetic approaches typically involve the coupling of the diiodotyrosine moiety to other amino acids or peptide chains through amide bond formation.
One documented approach involves coupling a benzoic acid derivative of diiodo-tyrosine with various L-amino acid methyl ester hydrochlorides or peptide methyl esters. wiley.com For instance, 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoic acid has been successfully coupled with amino acid esters like Pro-OMe.HCl and Val-OMe.HCl, as well as dipeptide methyl esters. wiley.com The coupling reaction is typically facilitated by agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC) in the presence of a base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). wiley.com
Another example includes the synthesis of more complex conjugates, such as N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutam-1-yl-3,5-diiodo-L-tyrosine. google.com This demonstrates the incorporation of the diiodotyrosine unit into larger molecules with potential therapeutic applications. google.com
Furthermore, diiodinated tyrosine monomers can be used to generate cyclic dipeptide analogues known as diketopiperazines (DKPs). researchgate.net A strategy has been developed to diiodinate commercially available Fmoc/Boc-L-Tyrosine monomers, which are then used to form iodinated tyrosine dimers. researchgate.net Subsequent removal of the Fmoc protecting group leads to the formation of these DKP analogues. researchgate.net
Table 1: Examples of H-3,5-Diiodo-L-Tyrosine Conjugate Synthesis
| Conjugate Type | Starting Materials | Coupling Agents/Reagents | Resulting Conjugate Structure (Example) | Reference |
|---|---|---|---|---|
| Amino Acid Ester Conjugate | 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoic acid; L-amino acid methyl ester hydrochlorides | DIPC/DCC, NMM/TEA | 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acid methyl esters | wiley.com |
| Dipeptide Ester Conjugate | 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoic acid; Dipeptide methyl esters | DIPC/DCC, NMM/TEA | 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl dipeptide methyl esters | wiley.com |
| Glutamate Conjugate | N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamic acid; 3,5-diiodo-L-tyrosine | Not Specified | N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutam-1-yl-3,5-diiodo-L-tyrosine | google.com |
| Cyclic Dipeptide (DKP) | Fmoc/Boc-L-Tyrosine monomer | Iodinating agent, then Fmoc deprotection | Diketopiperazine analogues of Cyclo(L-Tyr-L-Tyr) | researchgate.net |
Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structural modifications of the H-3,5-diiodo-L-tyrosine scaffold are crucial for conducting Structure-Activity Relationship (SAR) studies. These investigations help to elucidate the chemical features necessary for biological activity and to optimize compounds for potency and selectivity.
SAR studies on 3,5-diiodotyrosine have demonstrated the critical role of its specific structural components for certain biological activities. For example, in the context of inhibiting the enzyme APOBEC3B, the two iodine atoms, the amino group, and the carboxyl group are all essential. nih.gov The replacement of even one iodine atom, or modifications to the amino or carboxyl groups, leads to a significant reduction or complete loss of inhibitory activity. nih.gov
In the development of inhibitors for the L-Amino Acid Transporter 1 (LAT1), a series of dihalogenated tyrosine analogs, including dichloro-, dibromo-, and diiodo-tyrosine derivatives, were synthesized and evaluated. esmed.orgresearchgate.net These studies provided initial insights into substrate recognition by the transporter and helped build an expanded SAR model for potent and selective LAT1 inhibitors. esmed.orgresearchgate.net
Further modifications have been explored to create fluorescent probes for biological research. Starting with Boc-protected 3,5-diiodo-L-tyrosine derivatives, palladium-catalyzed Heck coupling reactions have been used to introduce styryl and bis-styryl groups. gla.ac.uk This extension of the conjugated system results in novel fluorescent amino acids with useful photophysical properties, such as large Stokes shifts and high quantum yields. gla.ac.uk
Other SAR studies have focused on modifying the core structure for different targets. The synthesis of dihalogenated tyrosine N-oxime methyl esters has been reported for investigating inhibitors of blue mussel phenoloxidase. researchgate.net Additionally, a series of 3'-alkyl substituted 3,5-diiodo-L-thyronines were synthesized to test for thyromimetic activity, revealing how different alkyl groups (methyl, ethyl, isopropyl, etc.) at the 3' position influence potency. ohsu.edu These studies consistently support the strong dependence of thyromimetic activity on specific structural and stereochemical features. escholarship.org
Table 2: Summary of Structural Modifications and SAR Findings
| Base Scaffold | Modification | Purpose / Target | Key Finding | Reference |
|---|---|---|---|---|
| 3,5-Diiodotyrosine | Replacement of iodine atoms; Modification of amino/carboxyl groups | APOBEC3B Inhibition | The original structure is optimal; modifications greatly reduce or impair bioactivity. | nih.gov |
| Tyrosine | Introduction of dichloro, dibromo, and diiodo substituents | LAT1 Inhibition | Halogenation pattern influences inhibitory potential against the amino acid transporter. | esmed.orgresearchgate.net |
| Boc-3,5-diiodo-L-tyrosine | Palladium-catalyzed addition of styryl groups (Heck coupling) | Development of Fluorescent Probes | Extended conjugation creates novel fluorescent amino acids with enhanced optical properties. | gla.ac.uk |
| Tyrosine N-Oxime Methyl Ester | Dihalogenation (dibromo, diiodo) | Blue Mussel Phenoloxidase Inhibition | Structural variations of the core structure lead to derivatives with superior enzyme inhibitory properties. | researchgate.net |
| 3,5-Diiodo-L-thyronine | Addition of 3'-alkyl groups (methyl, ethyl, isopropyl, etc.) | Thyromimetic Activity | The nature of the 3'-alkyl substituent significantly affects the potency of the thyroid hormone analog. | ohsu.edu |
Biochemical Roles and Enzymatic Interactions of H 3,5 Diiodo L Tyrosine Methyl Ester Hydrochloride
Role in Thyroid Hormone Biosynthesis and Metabolism Research
The study of thyroid hormone production is critical for understanding endocrine health and disease. H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride and its parent compound, DIT, are central to this research. chemimpex.comontosight.ai The biosynthesis of thyroid hormones occurs in the follicular cells of the thyroid gland, where the large protein thyroglobulin undergoes iodination. mdpi.com
In Vitro Studies of Thyroglobulin Iodination and Coupling Mechanisms
The foundational steps in thyroid hormone synthesis involve the iodination of tyrosine residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). mdpi.comresearchgate.net Subsequently, these iodotyrosine residues are coupled together in a reaction also catalyzed by thyroid peroxidase (TPO) to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). mdpi.comeur.nl
Iodination: TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues. researchgate.net
Coupling: The coupling of two DIT molecules yields T4, while the coupling of one MIT and one DIT molecule produces T3. eur.nl
Research utilizing derivatives like H-3,5-diiodo-L-tyrosine methyl ester hydrochloride allows for detailed investigation into these mechanisms. smolecule.com By modifying the carboxyl group to a methyl ester, researchers can explore the structural requirements for substrate recognition and processing by TPO. smolecule.comnih.gov While direct studies on the methyl ester are limited, research on free DIT shows it can competitively inhibit thyroglobulin iodination at higher concentrations (above 5 µM), suggesting it interacts with the substrate site on TPO. nih.gov Conversely, at very low concentrations (0.05 µM), free DIT can stimulate hormone synthesis, indicating a complex regulatory role. nih.govresearchgate.net
Investigations into Thyroid Hormone Precursor Processing
H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride is primarily used as a synthetic precursor to generate novel thyroid hormone derivatives. smolecule.com This allows scientists to study how modifications to the precursor structure affect subsequent processing and interaction with cellular receptors. smolecule.com For instance, the compound can be used to synthesize radioiodinated analogs for diagnostic imaging, which can help in assessing thyroid function and diagnosing diseases like thyroid cancer. smolecule.comontosight.ai The esterification of the carboxylic acid group is a key chemical transformation that enables the creation of these diverse analogs for research. smolecule.com
Enzymatic Pathways Leading to Thyroid Hormone Formation
The formation of thyroid hormones is a multi-step enzymatic process orchestrated primarily by thyroid peroxidase (TPO). nih.govnih.gov
Iodide Oxidation: TPO, a heme-containing enzyme, uses hydrogen peroxide to oxidize iodide ions (I⁻) to a more reactive iodine species. eur.nl
Iodination of Tyrosyl Residues: The activated iodine is then incorporated into specific tyrosine residues within the thyroglobulin protein, forming MIT and DIT. mdpi.comnih.gov
Coupling of Iodotyrosyls: TPO catalyzes the intramolecular coupling of these iodotyrosine residues. The coupling of two DITs forms T4. hmdb.ca
Free DIT itself is not directly incorporated into the final hormone structure but plays a crucial regulatory role in the coupling reaction. nih.gov Studies using horseradish peroxidase, which has similar properties to TPO, have shown that thyroxine can be formed from the oxidation of DIT, demonstrating the feasibility of this conversion. capes.gov.br The use of DIT derivatives like the methyl ester in in vitro assays helps to dissect these individual catalytic activities of TPO. smolecule.comnih.gov
Interactions with Specific Enzyme Systems
The interaction of H-3,5-diiodo-L-tyrosine methyl ester hydrochloride and its parent compound with key thyroid enzymes is a major focus of research. These interactions are fundamental to understanding both the synthesis and the recycling of thyroid hormone components.
Thyroid Peroxidase (TPO) Activity and Inhibition Studies
Thyroid peroxidase is the primary enzyme responsible for synthesizing thyroid hormones. mdpi.com Its inhibition leads to a decrease in T4 and T3 production. While specific inhibitory data for the methyl ester derivative is not extensively detailed in available research, it is noted for its use in enzyme inhibition studies. smolecule.comchemimpex.com
Research on the parent compound, free 3,5-diiodotyrosine, provides significant insights. It demonstrates a dual role in its interaction with TPO:
Inhibition: At concentrations higher than 5 µM, free DIT acts as a competitive inhibitor of TPO-catalyzed iodination. nih.gov This suggests it competes with thyroglobulin for the enzyme's active site. nih.gov
Stimulation: At very low concentrations (0.05 µM), free DIT stimulates the synthesis of thyroid hormones, suggesting it can also act as a regulatory ligand for TPO. nih.govresearchgate.net
These findings highlight the complex, concentration-dependent interaction between iodotyrosines and TPO. The table below summarizes the known interactions of free DIT with TPO.
| Concentration of Free DIT | Effect on TPO-Catalyzed Reactions | Implied Mechanism of Action |
| > 5 µM | Competitive inhibition of thyroglobulin iodination. nih.gov | Competes for the substrate binding site(s) on TPO. nih.gov |
| 0.05 µM | Stimulation of thyroid hormone synthesis. nih.govresearchgate.net | Acts as a regulatory ligand, enhancing the coupling reaction. nih.govresearchgate.net |
This table is based on data for the parent compound, 3,5-Diiodo-L-tyrosine.
Iodotyrosine Deiodinase Interactions and Deiodination Mechanisms
Iodotyrosine deiodinase (also known as IYD or DEHAL1) is a crucial enzyme for iodide homeostasis in the thyroid. hmdb.cawikipedia.org Its function is to remove iodine from MIT and DIT that are released during the breakdown of thyroglobulin, thereby salvaging iodide for reuse in hormone synthesis. wikipedia.orguniprot.org This recycling process is vital for maintaining sufficient iodide levels for continuous hormone production. wikipedia.org
The enzyme is an NADPH-dependent flavoprotein that catalyzes the reductive dehalogenation of iodotyrosines. wikipedia.orgbioscientifica.com While the precise mechanism is still under investigation, it is known to be distinct from the deiodinases (DIO1, DIO2, DIO3) that activate or inactivate the thyroid hormones themselves (T4, T3). bioscientifica.comresearchgate.net
| Substrate/Inhibitor | Enzyme | Interaction/Effect |
| 3,5-Diiodo-L-tyrosine (DIT) | Iodotyrosine Deiodinase (IYD) | Substrate for deiodination, though less efficient than MIT. uniprot.orgdrugbank.com |
| 3,5-Dinitro-L-tyrosine | Iodotyrosine Deiodinase (IYD) | Potent inhibitor. lookchem.com |
This table provides comparative data on interactions with Iodotyrosine Deiodinase.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| H-3,5-Diiodo-tyr-ome hcl | H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride |
| DIT | 3,5-Diiodo-L-tyrosine |
| MIT | 3-Monoiodotyrosine |
| T4 | Thyroxine / 3,5,3',5'-Tetraiodothyronine |
| T3 | Triiodothyronine / 3,5,3'-Triiodothyronine |
| TPO | Thyroid Peroxidase |
| IYD / DEHAL1 | Iodotyrosine Deiodinase |
Proteolytic Enzyme Substrate Specificity (e.g., Pepsin, Acetyl-Pepsin)
H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride and its related dipeptides are recognized as substrates for the proteolytic enzyme pepsin. The specificity of pepsin is directed towards peptide bonds involving aromatic amino acids. Research has utilized synthetic substrates containing 3,5-diiodotyrosine to probe the enzyme's catalytic mechanism and activity.
One key substrate used in these investigations is N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine (APDT). Studies have shown that pepsin catalyzes the hydrolysis of this dipeptide. nih.govnih.gov Interestingly, chemical modification of the enzyme itself can alter this activity. For instance, acetylation of pepsin with acetylimidazole, which modifies tyrosine residues on the enzyme, leads to a 2.5-fold increase in the hydrolysis of APDT, even as its general proteolytic activity against larger protein substrates like hemoglobin decreases. researchgate.net This suggests that the modification alters the enzyme's conformation in a way that favors the binding or turnover of this specific small substrate. researchgate.net The binding of APDT to pepsin is known to induce a conformational change in the enzyme. nih.gov
The efficacy of pepsin's catalytic action can vary depending on the source of the enzyme. Pepsins isolated from different species may exhibit different substrate specificities. For example, bovine gastricsin, a type of pepsin, shows low activity towards N-acetyl-l-phenylalanyl-l-diiodotyrosine. researchgate.net This highlights the subtle differences in the active sites of various pepsin orthologs.
Table 1: Interaction of Di-iodotyrosine-containing Substrates with Pepsin
| Enzyme | Substrate | Observation | Reference |
|---|---|---|---|
| Pepsin | N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine (APDT) | Substrate is hydrolyzed. | nih.govnih.gov |
| Acetyl-Pepsin | N-acetyl-L-phenylalanyl-L-3,5-diiodotyrosine (APDT) | Hydrolysis rate increases 2.5-fold compared to unmodified pepsin. | researchgate.net |
| Bovine Gastricsin | N-acetyl-l-phenylalanyl-l-diiodotyrosine | Exhibits low hydrolytic activity. | researchgate.net |
Tyrosinase Inhibition Kinetics and Mechanistic Insights
Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. tandfonline.combrieflands.com Consequently, inhibitors of this enzyme are of great interest in medicine and cosmetics for treating hyperpigmentation disorders. nih.govnih.gov Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often involving chelation of the copper ions in the active site. nih.gov
Despite the structural similarity of 3,5-diiodotyrosine to the native substrate L-tyrosine, studies on tyrosinase from Aspergillus oryzae have shown that 3,5-diiodotyrosine has no inhibitory action on the enzyme's activity. tandfonline.com This finding suggests that the large iodine atoms at the 3 and 5 positions of the phenyl ring may prevent the molecule from effectively binding to the active site in a manner that would either facilitate catalysis or inhibit the binding of the natural substrate. While this study was conducted on the free amino acid (3,5-diiodotyrosine), it provides a strong indication of the likely behavior of its methyl ester derivative with this specific enzyme. The research also noted that other tyrosine derivatives, such as N-methyltyrosine methyl ester, similarly lacked inhibitory action. tandfonline.com
Other Amino Acid Aminotransferases and Their Substrates
Amino acid aminotransferases, or transaminases, are a broad class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, playing a central role in amino acid metabolism. Tyrosine is a substrate for tyrosine aminotransferase (TAT), which converts it to 4-hydroxyphenylpyruvic acid. jaypeedigital.com The interaction of modified tyrosine analogs with these enzymes can provide insight into their substrate specificity and reaction mechanism.
While direct studies on the interaction of H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride with specific aminotransferases are limited, research on other halogenated or modified tyrosine derivatives offers some perspective. For example, 3-Fluoro-L-tyrosine has been shown to inhibit tyrosine aminotransferase. hmdb.ca Conversely, 3,5-Dinitro-L-tyrosine demonstrates no activity as a substrate for the same enzyme. hmdb.ca
Another relevant class of enzymes are the iodothyronine deiodinases, which are selenoenzymes responsible for the activation and deactivation of thyroid hormones through the removal of iodine atoms. These enzymes recognize and process various iodinated thyronine and tyrosine derivatives. oup.com While not aminotransferases, their interaction with iodinated compounds underscores the principle that the presence and position of iodine atoms are critical determinants of enzyme recognition and catalysis in biological systems. oup.com The potential for H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride to act as a substrate or inhibitor for various aminotransferases remains an area for further investigation.
Protein-Ligand Interaction Dynamics and Characterization
The binding of small molecules to proteins is a fundamental process in biology, governing everything from enzymatic catalysis to signal transduction. The di-iodotyrosine moiety is a key component of thyroid hormones, and understanding its interaction with proteins, such as transport proteins in the blood, is of significant physiological importance.
Quantitative Analysis of Binding Affinity and Kinetics in Vitro
The affinity of a ligand for a protein is quantitatively described by the association constant (Ka) or dissociation constant (Kd). Studies on the binding of 3,5-diiodotyrosine (DIT), the unesterified form of the compound , to serum proteins have been conducted using equilibrium dialysis. These studies reveal that DIT binds reversibly to serum proteins, with the primary binding proteins in human serum being prealbumin and albumin. nih.gov
The binding affinity is pH-dependent, with maximum binding observed around pH 8.6-9.0. nih.gov For human serum prealbumin, DIT binds to a single site with a high affinity. In contrast, its binding to serum albumin is characterized by a significantly lower affinity. The affinity also varies between species; for instance, bovine serum albumin binds DIT with a much higher affinity than human serum albumin. nih.gov
Table 2: Binding Affinity of 3,5-Diiodotyrosine (DIT) to Serum Proteins
| Protein | Species | pH | Association Constant (Ka) M-1 | Reference |
|---|---|---|---|---|
| Prealbumin | Human | 8.6 | 0.85 x 106 | nih.gov |
| Prealbumin | Human | 7.4 | 0.40 x 106 | nih.gov |
| Serum Albumin | Human | 8.6 | 2.8 x 103 | nih.gov |
| Serum Albumin | Bovine | 8.6 | ~4.5 x 104 (calculated) | nih.gov |
Molecular Recognition Mechanisms and Driving Forces
Molecular recognition is governed by a combination of forces, including hydrophobic interactions, hydrogen bonds, electrostatic interactions, and van der Waals forces. In the case of halogenated compounds, a specific non-covalent interaction known as halogen bonding plays a crucial role.
Computational studies, such as targeted molecular dynamics simulations, have been used to investigate the mechanism of interaction between 3,5-diiodo-L-tyrosine (DIT) and the large neutral amino acid transporter 1 (LAT1). frontiersin.org These simulations revealed that DIT acts as an inhibitor rather than a transported substrate. During its transit into the transporter's channel, DIT establishes transient interactions with specific amino acid residues, including Phenylalanine-252, Tyrosine-259, and Phenylalanine-262, primarily in the outer part of the channel. frontiersin.org This contrasts with transported substrates like tyrosine, which interact with residues deeper within the channel, suggesting that the bulky iodine atoms of DIT prevent it from passing through the transport gate. frontiersin.org The primary driving forces for these interactions are a combination of hydrophobic effects and the specific halogen bonds formed by the iodine atoms.
Investigation of Halogen Bonding in Biological Systems
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. nih.govnih.gov The strength of this bond increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com Consequently, iodine is a potent halogen bond donor, making this interaction particularly significant for iodinated molecules like this compound.
The importance of halogen bonding is well-recognized in the context of thyroid hormone action. The interaction between iodothyronines and their transport proteins (like transthyretin) and nuclear receptors is critically dependent on halogen bonds formed between the iodine atoms of the hormone and acceptor groups (e.g., carbonyl oxygen atoms) in the protein's binding pocket. nih.govmedtigo.com These interactions are not only crucial for high-affinity binding but also for the correct orientation of the ligand within the active site, which is essential for biological activity. mdpi.commedtigo.com
The study of these interactions in solution can be accomplished using advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information on the energetics and geometry of halogen bonds in protein-ligand complexes. weebly.comuu.se This allows for a deeper understanding of how the specific placement of iodine atoms on a tyrosine framework dictates its molecular recognition and biological function.
In Vitro Cellular and Subcellular Model Systems for Mechanistic Research
In vitro models are indispensable for dissecting the specific molecular and cellular mechanisms of action of compounds like H-3,5-diiodo-L-tyrosine methyl ester hydrochloride. These systems allow for controlled investigation into biochemical pathways, metabolic fate, and cellular responses.
Thyroid organoids are three-dimensional (3D) culture systems derived from stem or progenitor cells that replicate the architecture and function of the thyroid gland. mdpi.com These models are powerful tools for studying thyroid development, physiology, and disease. mdpi.com Organoids generated from primary thyroid tissue are composed of thyroid follicular cells that can form follicle-like structures, express the necessary genes for hormone synthesis, and even produce thyroid hormones. mdpi.comnih.gov
The utility of thyroid organoids in research lies in their ability to model complex biological processes in a controlled microenvironment. mdpi.com For instance, they have been used to study cell-cell interactions, the mechanisms of thyroid diseases like Graves' disease, and the effects of endocrine-disrupting chemicals. mdpi.com While specific studies focusing on H-3,5-diiodo-L-tyrosine methyl ester hydrochloride in these systems are not detailed in the available literature, the model's capacity to recapitulate thyroid hormone synthesis makes it an ideal platform for investigating the role and metabolism of iodinated tyrosine precursors. Researchers can use these organoids to explore how the compound is incorporated into thyroid metabolic pathways and its influence on follicle function and hormone production.
Primary hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism and the detoxification of xenobiotics—foreign substances to the body. nih.govlonzabio.jpnih.gov The liver is the principal organ for these processes, and primary hepatocytes in culture retain functionality very similar to their in vivo counterparts. lonzabio.jpnih.gov These models are crucial in drug development for predicting the metabolic fate and potential toxicity of new chemical entities before clinical trials. lonzabio.jp
The primary application of these models involves determining the induction of cytochrome P450 (CYP) enzymes, which are critical for metabolizing a wide range of substances. nih.govlonzabio.jp Although direct research on the xenobiotic metabolism of H-3,5-diiodo-L-tyrosine methyl ester hydrochloride in primary hepatocytes is not prominently documented, these models offer a robust system for such investigations. Studies using primary hepatocytes from different species, including humans and pigs, can elucidate the metabolic pathways of the compound, identify its metabolites, and assess its potential to cause drug-drug interactions by inducing or inhibiting CYP enzymes. nih.govnih.gov
In vitro culture systems that support the proliferation and maturation of erythroid progenitor cells are vital for studying hematopoiesis—the formation of blood cellular components. nih.gov These systems, often using mononuclear cells from peripheral blood or cord blood, allow for the quantitative analysis of growth kinetics and the biochemical and immunological characterization of developing erythroid cells. nih.govnih.gov
Research in this area has shown that various factors can influence the proliferation of these progenitor cells. For example, studies have demonstrated a synergistic interaction between erythropoietin (Epo) and 1α,25-dihydroxyvitamin D(3) in potentiating stem cell proliferation. nih.gov While the direct effects of H-3,5-diiodo-L-tyrosine methyl ester hydrochloride on erythroid progenitor cells have not been a major focus of the reviewed studies, these culture systems provide a valuable tool. They could be employed to investigate whether diiodotyrosine derivatives influence the proliferation or differentiation of red blood cell precursors, which could be relevant given the systemic roles of thyroid hormone precursors and metabolites.
Thyroid microsomes, which contain key enzymes like thyroid peroxidase (TPO), are used in powerful in vitro assays to characterize the biochemical pathways of thyroid hormone synthesis. nih.gov TPO is the enzyme responsible for catalyzing the iodination of L-Tyrosine to generate 3-Iodo-L-tyrosine (MIT) and subsequently 3,5-Diiodo-L-tyrosine (DIT), as well as the coupling of these iodinated tyrosines to form the thyroid hormones T3 and T4. nih.gov
Researchers have developed robust and sensitive assays using rat thyroid microsomes and liquid chromatography-mass spectrometry (LC-MS/MS) to monitor these distinct TPO-catalyzed reactions. nih.gov These assays can analyze the sequential mono- and di-iodination of L-Tyrosine in a single system, providing detailed kinetic information about each step. nih.gov The use of DIT as a substrate in these assays is crucial for studying its conversion and the subsequent coupling reactions that form thyroid hormones. nih.gov
Table 1: Optimized Conditions for TPO-Catalyzed Reactions in Thyroid Microsome Assays This table is based on data for general TPO-catalyzed reactions and provides a framework for how DIT is studied in this context.
| Parameter | Concentration/Value | Purpose |
|---|---|---|
| Substrates | ||
| L-Tyrosine | 50–100 µM | Initial precursor for MIT and DIT synthesis. nih.gov |
| MIT | 600 µM | Substrate for conversion to DIT. nih.gov |
| DIT | 600 µM | Substrate for coupling reaction to form T4. nih.gov |
| Reagents | ||
| Potassium Iodide (KI) | 300 µM | Source of iodine for the iodination reactions. nih.gov |
| Hydrogen Peroxide (H₂O₂) | 40–80 µM | Oxidizing agent required for TPO activity. nih.gov |
| Protein |
Erythroid Progenitor Cell Proliferation Studies
Research into Antioxidant Properties and Oxidative Stress Mitigation
Oxidative stress, an imbalance between pro-oxidant species and antioxidant defenses, is linked to the development of numerous pathologies. nih.gov Certain derivatives of tyrosine, including 3,5-Diiodo-L-tyrosine (DIT), have been investigated for their potential antioxidant properties and their ability to mitigate oxidative stress. researchgate.net
Studies have shown that DIT possesses significant antioxidant capabilities, potentially stronger than those of inorganic iodine forms like potassium iodide (KI). researchgate.net In a study using a rat model of hyperthyroidism, a condition characterized by increased oxidative stress, supplementation with DIT led to a significant decrease in malondialdehyde (MDA) levels, an indicator of lipid peroxidation. researchgate.net Furthermore, DIT administration increased the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GSH-Px) and improved the ratio of superoxide (B77818) dismutase (SOD) to MDA. researchgate.net These findings suggest that DIT has a protective effect on thyroid function, partly by attenuating oxidative stress. researchgate.net
Table 2: Effects of DIT Supplementation on Oxidative Stress Markers in a Rat Model Data derived from a study on hyperthyroid rats, comparing DIT treatment groups to a hyperthyroid model (HM) group.
| Oxidative Stress Marker | Observation in DIT-Treated Groups | Implication |
|---|---|---|
| Malondialdehyde (MDA) | Significantly decreased in the medium-dose DIT group compared to the HM group. researchgate.net | Reduction in lipid peroxidation and oxidative damage. researchgate.net |
| Glutathione Peroxidase (GSH-Px) | Activity increased in the low-dose DIT group and was significantly higher than in corresponding KI groups. researchgate.net | Enhancement of the endogenous antioxidant defense system. researchgate.net |
| SOD/MDA Ratio | Significantly increased in all DIT groups compared to the HM group. researchgate.net | Improved balance between antioxidant enzymes and oxidative damage. researchgate.net |
The antioxidant activity of diiodotyrosine derivatives is rooted in their ability to directly scavenge free radicals. The chemical structure of DIT, which includes a phenolic hydroxyl group, is believed to be key to this mechanism. researchgate.net This functional group can donate a proton (hydrogen atom) to a free radical, which neutralizes the radical and blocks the chain reaction of oxidative damage. researchgate.net
Research comparing various thyroid hormone analogues has further elucidated these mechanisms. nih.gov The capacity of these compounds to scavenge free radicals is influenced by the number of iodine atoms on the phenolic ring. nih.gov Different derivatives show varying effectiveness against different types of radicals. For example, some analogues are more effective at scavenging lipid-soluble radicals, while others are better at scavenging water-soluble radicals or specific reactive oxygen species like superoxide anions and hydroxyl radicals. nih.gov This suggests that the antioxidant actions of diiodotyrosine and related compounds are multifaceted, involving direct interaction with and neutralization of various harmful free radicals. researchgate.netnih.gov
Role in Bromination/Iodination Processes within Biological Matrices
The study of iodination processes within biological systems is critical to understanding the synthesis of thyroid hormones, which are essential for regulating metabolism, growth, and development. mdpi.combioscientifica.comontosight.ai Central to this pathway is the iodination of tyrosine residues to form monoiodotyrosine (MIT) and 3,5-diiodotyrosine (DIT). mdpi.commdpi.com H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride, as a stable, synthetic derivative of the naturally occurring 3,5-diiodo-L-tyrosine, serves as a valuable compound in biochemical research to investigate the mechanisms of these enzymatic reactions. chemimpex.comchemimpex.com While its name specifies iodide, the compound's interactions are primarily documented within iodination pathways; its role in biological bromination is not extensively described in current research.
The biosynthesis of thyroid hormones occurs within the follicular cells of the thyroid gland. mdpi.comnih.gov The process is initiated by thyroid peroxidase (TPO), a heme-containing enzyme that catalyzes the iodination of tyrosine residues on the protein thyroglobulin. mdpi.comnih.gov This enzymatic reaction produces both MIT and DIT. mdpi.comresearchgate.net The iodinating species is believed to be an enzyme-activated form of hypoiodous acid (HOI) or an equivalent oxidized iodine species. nih.govnih.gov Peroxidases such as TPO and lactoperoxidase (LPO) are key to this process. nih.govannualreviews.org
Table 1: Key Enzymes in Tyrosine Iodination
| Enzyme | Function in Iodination | Biological Context |
|---|---|---|
| Thyroid Peroxidase (TPO) | Catalyzes the iodination of tyrosine residues on thyroglobulin to form MIT and DIT. mdpi.comresearchgate.net Also catalyzes the subsequent coupling of these residues to form thyroid hormones. annualreviews.org | Thyroid gland; essential for thyroid hormone synthesis. mdpi.com |
| Lactoperoxidase (LPO) | Can also catalyze tyrosine iodination and the coupling reaction that produces thyroid hormones, particularly at neutral pH. nih.govresearchgate.net | Found in exocrine secretions like milk and saliva; used in research as a model for TPO. annualreviews.org |
| Horseradish Peroxidase (HRP) | Oxidizes iodide and can catalyze tyrosine iodination, though it is less efficient in the subsequent coupling reaction compared to TPO and LPO. nih.govresearchgate.net | Plant-derived enzyme widely used in biochemical assays. worthington-biochem.com |
| Iodotyrosine Deiodinase | Removes iodide from free mono- and diiodotyrosine, allowing the salvaged iodide to be reused for hormone synthesis. wikipedia.orghmdb.ca | Thyroid, liver, and kidneys. wikipedia.org |
Detailed research findings indicate that free 3,5-diiodotyrosine plays a significant role beyond being a simple intermediate. Studies have shown that free DIT can act as a specific co-factor, stimulating the "coupling reaction," where two iodotyrosine residues are joined to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). researchgate.net This stimulation is observed not only with thyroid peroxidase but also with lactoperoxidase and horseradish peroxidase. researchgate.net In the presence of free DIT, the coupling of pre-formed iodotyrosine residues within thyroglobulin is enhanced. researchgate.net This suggests that an oxidized derivative of free DIT may facilitate the oxidation of the hormonogenic iodotyrosine residues required for coupling. researchgate.net
Conversely, during its own coupling reaction, diiodotyrosine has been observed to inhibit the iodinating reaction by altering the steady-state intermediates of thyroid peroxidase. researchgate.net This highlights a complex regulatory interplay where the products of iodination can influence the rate and course of subsequent enzymatic steps.
Table 2: Research Findings on the Effect of Free Diiodotyrosine (DIT) on Enzymatic Reactions
| Enzyme System | Effect of Free DIT on Iodination | Effect of Free DIT on Coupling Reaction | Finding |
|---|---|---|---|
| Thyroid Peroxidase (TPO) | No significant modification observed. researchgate.net | Stimulates the reaction. researchgate.net | Suggests a role as a specific co-factor for hormone synthesis. researchgate.net |
| Lactoperoxidase (LPO) | No significant modification observed. researchgate.net | Stimulates the reaction. researchgate.net | Demonstrates that the stimulatory effect is not unique to TPO. researchgate.net |
| Horseradish Peroxidase (HRP) | Not specified. | Stimulates the reaction. researchgate.net | Further supports the general role of DIT in promoting the coupling mechanism across different peroxidases. researchgate.net |
| Non-Enzymatic (Iodine + Iodide) | No modification to tyrosine iodination. researchgate.net | Stimulates coupling in the presence of iodine. researchgate.net | Indicates that DIT or its oxidized form can facilitate the reaction even without an enzyme. researchgate.net |
H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride is utilized in biochemical assays and peptide synthesis to probe these very mechanisms. chemimpex.comsmolecule.com Its structure allows researchers to study the interactions at the active sites of enzymes like TPO and to develop analogs for investigating thyroid hormone function and metabolism. chemimpex.com The esterification of the carboxyl group can alter solubility and reactivity, making it a useful tool for specific experimental conditions, such as in the synthesis of complex conjugates for research purposes. mhc-isuct.ru
Advanced Analytical Methodologies for the Characterization and Quantification of H 3,5 Diiodo L Tyrosine Methyl Ester Hydrochloride
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of iodoamino acids and their derivatives due to its high resolution, sensitivity, and quantitative accuracy.
Validated reversed-phase HPLC (RP-HPLC) methods are essential for the routine analysis and quality control of H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride. The separation of iodoamino acids, including the parent compound 3,5-diiodotyrosine (DIT), is well-established and relies on their hydrophobicity. nih.govresearchgate.net These methods are validated according to international guidelines to ensure they are specific, precise, and accurate for their intended purpose. researchgate.net
A typical validated method involves a C18 or C8 stationary phase, which retains the nonpolar iodinated tyrosine derivative. nih.govresearchgate.net A gradient elution is commonly used, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile. researchgate.net An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to ensure sharp peak shapes and consistent retention times by suppressing the ionization of free silanol (B1196071) groups on the column and protonating the analyte's amino group. nih.govresearchgate.net Detection is typically performed using a photodiode-array (PDA) detector at the wavelength of maximum absorbance for the di-iodinated phenol (B47542) chromophore, which is around 280 nm. researchgate.netresearchgate.net
Validation studies for similar iodoamino acids have demonstrated excellent linearity, with regression coefficients (R²) greater than 0.998. researchgate.net These methods exhibit high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the sub-microgram per milliliter range, and have shown high accuracy with recovery rates typically between 82% and 93%. researchgate.net
Table 1: Example Parameters for a Validated RP-HPLC Method for Iodoamino Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil C18 (e.g., 2.1 mm x 150 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile | nih.govresearchgate.net |
| Elution | Gradient (e.g., 5% to 50% B over 35 min) | researchgate.net |
| Flow Rate | 0.2 - 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV/PDA at 280 nm | researchgate.net |
| Internal Standard | Theophylline (example) | nih.gov |
Following its chemical synthesis, H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride must be purified to remove unreacted starting materials, by-products, and other impurities. smolecule.com Preparative HPLC is a powerful technique for isolating the target compound with a high degree of purity. nih.gov
The principle of preparative HPLC is the same as analytical HPLC, but it is performed on a larger scale. It uses wider columns, larger stationary phase particle sizes, and higher flow rates to accommodate the injection of larger sample masses. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The final product is often obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride) after the removal of the mobile phase solvents by lyophilization or evaporation. nih.gov For instance, in the synthesis of isotopically labeled thyroid hormone analogs, preparative HPLC was the final step used to purify the product to a state suitable for use as an analytical standard. nih.gov Similarly, related diiodotyrosine derivatives have been purified using flash chromatography on silica (B1680970) gel, a technique that also separates compounds based on polarity. google.com
Development of Validated HPLC Methods for Iodoamino Acid Analysis
Mass Spectrometry (MS) and Tandem MS Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for confirming the identity and determining the exact molecular weight of H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride. When coupled with HPLC (LC-MS), it provides an unparalleled combination of separation and detection. acs.org
For a polar and non-volatile molecule like an amino acid derivative, electrospray ionization (ESI) is the preferred ionization technique. researchgate.netresearchgate.net In positive ion mode, the compound is readily detected as the protonated molecular ion [M+H]⁺. This provides confirmation of the molecular weight (monoisotopic mass of the free base: 446.88 g/mol ).
Tandem mass spectrometry (MS/MS) is used for unambiguous structural confirmation and highly selective quantification. nih.govnih.gov In this technique, the [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). By monitoring a specific transition from a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) can be employed. researchgate.netthermofisher.com MRM offers exceptional sensitivity and selectivity, allowing for the accurate quantification of the compound even in complex biological matrices by filtering out background noise. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. For H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride, the spectrum would show distinct signals corresponding to the different types of protons. The two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent and would appear as a sharp singlet. nih.gov The protons of the methyl ester group would also produce a singlet. The protons on the chiral carbon (α-proton) and the adjacent methylene (B1212753) group (β-protons) would show more complex splitting patterns (e.g., triplets or doublets of doublets) due to spin-spin coupling. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. core.ac.uk Together, 1D and 2D NMR experiments allow for the complete and unambiguous assignment of the compound's structure.
Table 2: Predicted ¹H NMR Chemical Shifts for H-3,5-Diiodo-L-tyrosine methyl ester
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (2,6) | ~7.5 | Singlet (s) |
| α-H | ~4.5 | Doublet of Doublets (dd) or Triplet (t) |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet (s) |
| β-H₂ | ~3.0 | Multiplet (m) |
Note: Predicted shifts are approximate and can vary based on solvent and pH.
Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and widely accessible technique for the quantitative analysis of compounds that absorb light in the UV or visible range. ijrti.orglupinepublishers.com The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com
For H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride, the chromophore—the part of the molecule responsible for light absorption—is the di-iodinated phenolic ring. ijprajournal.com Iodoamino acids exhibit a characteristic absorbance maximum (λmax) in the UV region, typically around 280-290 nm. researchgate.netresearchgate.net
While UV-Vis spectroscopy can be used as a standalone method by preparing a calibration curve from standards of known concentration, it is most powerfully and commonly used as the detection method in HPLC. researchgate.netijrti.org A UV detector set to the λmax of the analyte provides a sensitive and linear response over a wide concentration range, making it ideal for quantitative HPLC analysis. researchgate.net
Electrophoretic Methods for Separation and Identification
Electrophoretic techniques separate molecules based on their migration in an electric field, which is determined by their charge-to-mass ratio. tandfonline.com These methods have been historically important and continue to be relevant for the analysis of iodoamino acids.
High-voltage paper electrophoresis was an early method used to successfully separate various iodo-amino acids from complex mixtures like thyroid gland digests. tandfonline.comcapes.gov.br The separation is achieved based on the different ionization states of the amino and phenolic groups at a given pH. tandfonline.com
More modern techniques like Capillary Zone Electrophoresis (CZE) offer significant advantages in terms of speed, resolution, and automation. researchgate.net In CZE, analytes are separated in a narrow-bore fused-silica capillary filled with a buffer. The method has been developed and validated for the analysis of related compounds in pharmaceutical formulations, with optimization of parameters such as buffer pH and concentration, applied voltage, and capillary temperature to achieve the best separation. researchgate.net The inherent charge of H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride makes it an ideal candidate for analysis by electrophoretic methods.
Computational Chemistry and Structural Modeling Studies of H 3,5 Diiodo L Tyrosine Methyl Ester Hydrochloride and Its Interactions
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is particularly valuable for understanding how a ligand, such as Diiodo-Tyr, interacts with the binding site of a protein.
Recent research has successfully elucidated the binding of 3,5-diiodo-L-tyrosine to the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancers and responsible for transporting large neutral amino acids and various drugs across cell membranes, including the blood-brain barrier. rcsb.orgresearchgate.net Cryo-electron microscopy (cryo-EM) studies have solved the structure of the LAT1-4F2hc heterodimer in complex with Diiodo-Tyr at a resolution of 3.4 Å. rcsb.orgethz.ch
These structural studies reveal that Diiodo-Tyr binds in the central substrate-binding pocket of LAT1, inducing an outward-facing occluded conformation. rcsb.orgresearchgate.net The key interactions stabilizing the ligand in the binding site have been identified through this structural data, which is fundamental for docking simulations. The α-carboxylate and the protonated α-amino groups of the Diiodo-Tyr backbone form hydrogen bonds with the main chain atoms in the unwound regions of transmembrane helices (TM) 1 and 6 of LAT1. ethz.chresearchgate.net
The distinct features of the Diiodo-Tyr structure play a crucial role in its specific interactions. The phenolic hydroxyl group forms a hydrogen bond with the side chain of the amino acid residue Tyr259 on TM6. researchgate.net Furthermore, the bulky diiodo-substituted phenyl ring engages in significant interactions with hydrophobic residues within the binding pocket, specifically Phe252 on TM6 and Phe400 on TM10. researchgate.net It is hypothesized that these bulky iodine substituents create steric constraints that "lock" LAT1 in this specific conformation. ethz.chresearchgate.net This detailed understanding of ligand-receptor interactions is critical for predicting the binding affinity and orientation of H-3,5-diiodo-L-tyrosine methyl ester hydrochloride and its analogs.
| Ligand Moiety | Receptor Residue/Region | Interaction Type | Reference |
|---|---|---|---|
| α-Carboxylate Group | Main chain atoms in TM1 | Hydrogen Bond | ethz.chresearchgate.net |
| Protonated α-Amino Group | Main chain atoms in TM6 | Hydrogen Bond | ethz.chresearchgate.net |
| Phenolic Hydroxyl Group | Tyr259 (side chain) | Hydrogen Bond | researchgate.net |
| Diiodo-phenyl Ring | Phe252 and Phe400 | Hydrophobic/Steric Interaction | researchgate.net |
Quantum Mechanical Calculations for Understanding Intermolecular Forces
Quantum mechanical (QM) calculations offer a highly accurate method for studying the electronic structure of molecules and the nature of intermolecular forces. These calculations can precisely describe forces such as hydrogen bonds, halogen bonds, and van der Waals interactions, which are critical for stable ligand-receptor binding.
While specific QM studies on H-3,5-diiodo-L-tyrosine methyl ester hydrochloride are not extensively documented in the literature, the principles are widely applied to similar systems. For instance, QM methods like Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) plots are used to investigate intramolecular and intermolecular contacts in halogenated tyrosine derivatives. researchgate.net Such studies on the closely related 3,5-dibromo-L-tyrosine in coordination polymers have demonstrated the utility of these calculations in confirming and characterizing non-covalent interactions, including hydrogen bonds and other weak contacts that dictate the supramolecular structure. researchgate.netmdpi.com
For Diiodo-Tyr binding to LAT1, QM calculations could be used to:
Quantify Hydrogen Bond Strength: Determine the precise energy of the hydrogen bonds between the ligand's carboxylate, amino, and hydroxyl groups and the receptor's backbone and side-chain residues. ethz.chresearchgate.net
Analyze Halogen Bonding: Investigate the potential for the iodine atoms to act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized in drug design.
Evaluate Steric and Electrostatic Effects: Model the electronic distribution around the diiodo-phenyl ring to understand the steric and electrostatic contributions to the interactions with hydrophobic residues like Phe252 and Phe400. researchgate.net
These calculations provide a deeper understanding of the physics governing the interactions observed in docking simulations and cryo-EM structures. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time and to study the kinetics of binding and dissociation events.
MD simulations are a powerful tool for analyzing the stability of a ligand in a binding pocket and understanding the flexibility of the receptor. For the LAT1-Diiodo-Tyr system, MD simulations could be employed to validate the stability of the interactions observed in the static cryo-EM structure. ethz.chresearchgate.net These simulations can reveal how movements in the protein, such as the rotation of transmembrane helices, are influenced by the presence of the ligand. researchgate.net The cryo-EM structure of the Diiodo-Tyr complex is thought to represent an intermediate state between outward-occluded and outward-open conformations, and MD simulations could help elucidate the transition pathway between these states. rcsb.orgethz.ch
In related research, steered molecular dynamics (SMD) simulations have been used to study ligand dissociation from thyroid hormone receptors. This technique applies an external force to pull the ligand out of the binding pocket, revealing the likely escape pathways and the key interactions that must be broken for dissociation to occur. Such insights are invaluable for understanding binding kinetics (k-on and k-off rates) and for designing ligands with desired residence times. Similarly, MD simulations have been used to investigate the binding modes of other inhibitors within the LAT1 active site, highlighting the role of specific residues and water molecules in the binding process. acs.org
Structure-Based Research Design Principles for Exploring Analogs and Modulators
The detailed structural information obtained from cryo-EM and computational modeling provides a solid foundation for structure-based drug design. The goal is to create novel analogs or modulators with improved affinity, selectivity, or pharmacokinetic properties.
The solved structure of the LAT1-Diiodo-Tyr complex is a key starting point for designing new LAT1 inhibitors for cancer therapy or for developing molecules that can leverage LAT1 for drug delivery to the brain. rcsb.orgresearchgate.netpdbj.org The structural data reveals that the binding site for Diiodo-Tyr involves residues Tyr259 and Phe400, which are not highly conserved across different amino acid transporters, suggesting that this pocket can be exploited to develop specific inhibitors for LAT1. ethz.ch
Principles for designing new analogs based on this structural information include:
Maintaining Key Interactions: New molecules should retain the functional groups responsible for the crucial hydrogen bonds—the α-amino and α-carboxylate groups. ethz.chresearchgate.net
Modifying the Phenyl Ring: The diiodo-phenyl moiety can be substituted with other groups to optimize interactions with the hydrophobic pocket. For example, replacing iodine with other halogens or different chemical groups could fine-tune binding affinity and selectivity. The synthesis of various tyrosine derivatives with substitutions on the phenyl ring is an established strategy for creating compounds with diverse biological activities. researchgate.net
Exploiting Conformational Changes: Since Diiodo-Tyr appears to lock the transporter in a specific state, analogs can be designed to either enhance this effect for inhibition or to facilitate conformational changes for transport. ethz.chresearchgate.net
The synthesis of protected diiodo-L-tyrosine derivatives, such as its t-Boc/OMe protected form, is a common starting point for creating more complex molecules, including fluorescent unnatural amino acids, through chemical reactions like palladium-catalyzed Heck couplings. rsc.orgsemanticscholar.org This highlights the chemical tractability of using H-3,5-diiodo-L-tyrosine methyl ester hydrochloride as a scaffold for developing novel chemical probes and therapeutic agents.
| Design Principle | Rationale Based on Diiodo-Tyr Structure | Potential Outcome | Reference |
|---|---|---|---|
| Preserve Backbone H-Bonds | The α-amino and α-carboxylate groups are essential for anchoring the ligand in the binding pocket. | Maintain baseline binding affinity. | ethz.chresearchgate.net |
| Modify Phenyl Substituents | The bulky iodine atoms create key steric interactions. Altering them can modulate binding and selectivity. | Improved affinity, selectivity, or pharmacokinetic properties. | ethz.chresearchgate.net |
| Target Non-Conserved Residues | Residues like Tyr259 and Phe400 are not conserved, allowing for the design of LAT1-specific inhibitors. | Enhanced selectivity over other transporters. | ethz.ch |
| Stabilize a Specific Conformation | Diiodo-Tyr locks LAT1 in an outward-occluded state. Analogs can be designed to enhance this locking effect. | Potent inhibition of transport activity. | ethz.chresearchgate.net |
Emerging Research Areas and Future Perspectives for H 3,5 Diiodo L Tyrosine Methyl Ester Hydrochloride
Development of Novel Biochemical Probes and Radiotracers for Research Applications
H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride serves as a crucial precursor in the synthesis of sophisticated tools for biomedical research, particularly biochemical probes and radiotracers. chemimpex.com Its intrinsic structure, containing two stable iodine atoms, makes it an ideal candidate for radioiodination, a process central to the development of imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). chemimpex.commdpi.com
Researchers utilize this compound to create novel radioiodinated thyroid hormone analogs. smolecule.com These analogs are designed to investigate the structure-function relationships of thyroid hormones and their interactions with specific cellular receptors. smolecule.com By tracing the distribution and binding of these radiolabeled molecules in vivo, scientists can gain insights into thyroid hormone transport and action in various tissues. Furthermore, the development of radiolabeled cyclic tyrosine analogs derived from diiodotyrosine is a promising area for the imaging of certain tumors. mdpi.com The stability and reactivity of the diiodotyrosine scaffold facilitate its use in creating targeted probes that can visualize complex biological processes and may offer enhanced diagnostic capabilities over traditional methods. chemimpex.comchemimpex.com
| Probe/Tracer Type | Derivative of | Imaging Technique | Research Application | Reference |
|---|---|---|---|---|
| Radioiodinated Thyroid Hormone Analogs | H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride | SPECT/PET | Studying thyroid hormone receptor interactions and diagnostic imaging. | smolecule.com |
| Radioiodinated Cyclic Tyrosine Analogs | 3,5-diiodo-D/L-tyrosines | SPECT | Imaging of prostatic tumors. | mdpi.com |
| Radiolabeled Peptides | Boc-3,5-diiodo-L-tyrosine methyl ester | Medical Imaging | Visualizing diverse biological processes in vivo. | chemimpex.com |
Exploration of Alternative Metabolic and Degradation Pathways
Historically, 3,5-diiodotyrosine (DIT) was primarily viewed as a building block for T3 and T4 within the thyroid gland. wikipedia.orgbritannica.com However, recent research has uncovered alternative metabolic pathways where DIT is a significant product of thyroid hormone degradation. One such pathway involves the cleavage of the ether-link in thyroxine (T4), which directly yields DIT. nih.gov This process is notably oxygen-dependent and is enhanced by inhibitors of the enzyme catalase, suggesting a role for peroxidative mechanisms in T4 metabolism outside the classical deiodination cascade. nih.gov
Once formed, DIT is subject to further metabolism. It is rapidly deiodinated in the liver, a process that salvages iodide for reuse by the thyroid gland. nih.gov This crucial deiodination is catalyzed by the enzyme iodotyrosine deiodinase (IYD), a flavoprotein that is genetically and structurally distinct from the iodothyronine deiodinases (ID) responsible for the interconversion of T4 and T3. rsc.orgscispace.com The activity of these pathways appears to be influenced by the cellular redox state; for instance, a reciprocal relationship has been observed between the formation of T3 from T4 and the generation of DIT, with factors like glutathione (B108866) (GSH) and hydrogen peroxide (H2O2) shifting the balance. nih.gov The existence of these alternative routes highlights a more complex network of thyroid hormone breakdown and iodide homeostasis than previously understood.
| Enzyme/Factor | Role | Metabolic Process | Reference |
|---|---|---|---|
| Peroxidase-like activity | Catalyzes ether-link cleavage of T4 | Formation of DIT from T4 | nih.gov |
| Iodotyrosine Deiodinase (IYD) | Catalyzes reductive deiodination of DIT | Degradation of DIT and iodide salvage | rsc.orgscispace.com |
| Aminotriazole (Catalase Inhibitor) | Induces DIT formation | Shifts T4 metabolism towards ether-link cleavage | nih.gov |
| Glutathione (GSH) | Inhibits DIT formation | Favors T3 neogenesis over DIT pathway | nih.gov |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Diiodotyrosine Research
The application of high-throughput "omics" technologies is revolutionizing the study of diiodotyrosine and its role in physiology and disease. These approaches provide a systems-level view, enabling researchers to identify novel connections and pathways.
Metabolomics , the large-scale study of small molecules, has been instrumental in identifying DIT as a previously unknown substrate for the MCT8 transporter. nih.gov This was achieved by comparing the metabolomes of cells with and without functional MCT8, revealing a differential abundance of DIT. nih.gov This approach is now being proposed as a novel tool for understanding environmentally induced alterations in thyroid hormone metabolism by analyzing the urinary iodine metabolome. researchgate.net Studies on related iodothyronines have used metabolomics to map out changes in hepatic lipid metabolism, demonstrating the power of this technology to uncover the systemic effects of these compounds. bioscientifica.com
Proteomics , the comprehensive analysis of proteins, has provided complementary insights. Using proteomic techniques, researchers have identified significant changes in the urinary protein profiles of hypothyroid patients, pointing to alterations in proteins involved in thyroglobulin and thyroid hormone metabolism. acs.org At a more fundamental level, tandem mass spectrometry has been employed to precisely map iodination sites on thyroglobulin, pinpointing the specific tyrosine residues that are converted to DIT. nih.gov This level of detail is critical for understanding the biosynthesis of thyroid hormones. Future proteomic studies may use DIT-based probes to investigate protein-protein interactions and post-translational modifications involving iodinated tyrosines. smolecule.com
| Omics Technology | Specific Application | Key Finding | Reference |
|---|---|---|---|
| Metabolomics | Analysis of metabolites in MCT8-expressing cells. | Identified DIT as a novel substrate for the MCT8 transporter. | nih.gov |
| Metabolomics | Profiling of urinary metabolites. | Proposed as a tool to assess environmental impacts on thyroid metabolism. | researchgate.net |
| Proteomics (2D-DIGE) | Analysis of urinary proteome in hypothyroidism. | Revealed changes in proteins related to thyroid hormone and thyroglobulin metabolism. | acs.org |
| Proteomics (Mass Spectrometry) | Analysis of thyroglobulin iodination. | Identified specific DIT residues and iodination sites on the protein. | nih.gov |
Design of Novel Scaffolds Based on Diiodotyrosine Chemistry for Targeted Biochemical Research
The unique chemical structure of H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride makes it a highly valuable and versatile scaffold for chemical synthesis and drug design. chemimpex.comchemimpex.com Its diiodinated phenyl ring combined with an amino acid backbone provides a template for creating a diverse range of molecules with tailored biological activities.
One major application is in peptide synthesis. By incorporating the diiodotyrosine moiety into peptide chains, researchers can create novel peptides that mimic or antagonize the actions of thyroid hormones and related signaling molecules. smolecule.comchemimpex.com These modified peptides are powerful tools for probing biological pathways and hold potential as new therapeutic agents. smolecule.com
Beyond peptides, the diiodotyrosine scaffold is being explored for the development of small molecule inhibitors for various disease targets. For example, in silico screening studies have identified diiodotyrosine as a potential lead compound for inhibiting TRAF6, a protein implicated in cancer progression. nih.gov Furthermore, ongoing research into the biomimetic synthesis of thyroxine from DIT derivatives is not only helping to elucidate the natural process but is also paving the way for more efficient syntheses of thyroxine analogues for research and therapeutic use. cdnsciencepub.com The ability to chemically modify the ester group, the amino group, or the phenyl ring allows for the systematic exploration of structure-activity relationships, facilitating the rational design of new compounds for targeted biochemical and pharmacological research. smolecule.comacs.org
| Scaffold/Derivative | Synthetic Application | Research Target/Goal | Reference |
|---|---|---|---|
| Diiodotyrosine-containing peptides | Solid-phase or solution-phase peptide synthesis | Investigate cellular processes; develop new therapeutic peptides. | smolecule.comchemimpex.com |
| Modified Thyroid Hormone Analogs | Chemical modification of the DIT methyl ester | Study structure-function relationships of thyroid hormone receptors. | smolecule.com |
| Small Molecule Inhibitors | Use of DIT as a chemical scaffold | Development of inhibitors for disease targets like TRAF6 in cancer. | nih.gov |
| Thyroxine Analogues | Biomimetic oxidative coupling of DIT derivatives | Improve synthesis of thyroxine-like compounds for research. | cdnsciencepub.com |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structure of H-3,5-Diiodo-tyr-ome HCl, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton and carbon environments. For example, iodinated aromatic protons typically resonate downfield (e.g., δH 6.07 for aromatic protons in iodinated chromones ). Correlate HMBC data to confirm connectivity, such as interactions between iodinated carbons and adjacent protons (e.g., δC 176.4 for carbonyl carbons linked to iodinated positions ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] or [M-Cl] for hydrochloride salts). Compare with PubChem/CAS data for validation .
- Infrared (IR) Spectroscopy : Identify ester (C=O stretch ~1700 cm) and hydrochloride (N-H stretch ~2500 cm) functional groups.
Q. How can researchers optimize the synthesis of this compound on a laboratory scale?
- Methodological Answer :
- Coupling Reactions : Use peptide coupling agents like HATU or DCC in anhydrous DMF to link iodinated tyrosine derivatives with methyl esters .
- Protection/Deprotection : Employ Boc or Z-group protection for amine functionalities to prevent side reactions. Acidic hydrolysis (e.g., HCl in dioxane) can remove protecting groups .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate pure product. Monitor purity via HPLC (≥95% by area) .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., iodinated chromones or tyrosine derivatives). For example, discrepancies in -NMR shifts may arise from solvent effects or crystallinity; replicate measurements in DMSO-d vs. CDCl .
- Advanced Techniques : Use ROESY or NOESY to resolve stereochemical ambiguities. For instance, ROESY correlations between methyl groups and aromatic protons can confirm spatial arrangements (e.g., α/β orientations of substituents) .
- Computational Modeling : Validate proposed structures via DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
Q. What experimental design considerations are critical for assessing the stability of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds. Monitor mass loss (%) and correlate with DSC endotherms .
- pH Stability : Incubate the compound in buffers (pH 2–12) for 24–72 hours. Analyze degradation products via LC-MS; iodinated compounds often degrade via dehalogenation under alkaline conditions .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation kinetics using absorbance spectroscopy. Use amber vials for storage to mitigate light-induced decomposition .
Q. How can researchers design assays to evaluate the bioactivity of this compound, such as nitric oxide (NO) inhibition?
- Methodological Answer :
- Cell-Based Assays : Use RAW 264.7 macrophages stimulated with LPS. Measure NO production via Griess reagent (absorbance at 540 nm). Include positive controls (e.g., L-NAME) and validate with dose-response curves (IC calculations) .
- Mechanistic Studies : Perform Western blotting to assess iNOS protein expression. Combine with qPCR to evaluate transcriptional regulation of inflammatory markers (e.g., IL-6, TNF-α) .
- Data Analysis : Use GraphPad Prism for nonlinear regression and statistical tests (ANOVA with Tukey post-hoc). Report IC values with 95% confidence intervals .
Data Presentation and Analysis Guidelines
-
Tables : Include NMR assignments (δH, δC, multiplicity) and HRMS data (observed vs. calculated m/z).
Proton (δH) Carbon (δC) Multiplicity Correlation (HMBC) 6.07 (s) 105.8 Singlet C-2, C-4 -
Figures : Use scatter plots for dose-response curves and heatmaps for cytokine profiling. Annotate chromatograms with retention times and purity percentages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
